molecular formula C16H13ClN2O4S2 B5992432 5-chloro-2-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

5-chloro-2-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B5992432
M. Wt: 396.9 g/mol
InChI Key: ZZKATURWFKHQEC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxy group, a chloro substituent, and a benzothiazole moiety

Properties

IUPAC Name

5-chloro-2-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S2/c1-23-13-6-3-9(17)7-11(13)15(20)19-16-18-12-5-4-10(25(2,21)22)8-14(12)24-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKATURWFKHQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the benzothiazole intermediate using methylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with 5-chloro-2-methoxybenzoic Acid: The final step involves coupling the benzothiazole derivative with 5-chloro-2-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) over palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-2-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **5-chloro-2-methoxy-N

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